8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
Brand Name: Vulcanchem
CAS No.: 667414-56-4
VCID: VC16815476
InChI: InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2
SMILES:
Molecular Formula: C24H24N6
Molecular Weight: 396.5 g/mol

8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline

CAS No.: 667414-56-4

Cat. No.: VC16815476

Molecular Formula: C24H24N6

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline - 667414-56-4

Specification

CAS No. 667414-56-4
Molecular Formula C24H24N6
Molecular Weight 396.5 g/mol
IUPAC Name 5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline
Standard InChI InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2
Standard InChI Key CAQBFANCMYQVHY-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline (C₂₄H₂₄N₆) features a fused quinoxaline dimer system substituted at the 5- and 8-positions with pyrrolidin-1-yl groups (Figure 1). The IUPAC name, 5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline, reflects its symmetrical arrangement . Key structural parameters include:

Table 1: Computed Molecular Properties

PropertyValueMethodology
Molecular Weight396.5 g/molPubChem 2.2
XLogP3-AA3.3XLogP3 3.0
Hydrogen Bond Acceptors6Cactvs 3.4.8.18
Topological Polar SA58 ŲCactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18

The planar quinoxaline moieties facilitate π-π stacking interactions, while the pyrrolidine groups introduce steric bulk and basicity (pKa ~8.5 for pyrrolidine) .

Spectroscopic and Computational Data

  • SMILES: C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3

  • InChIKey: CAQBFANCMYQVHY-UHFFFAOYSA-N

  • 3D Conformer Analysis: Molecular dynamics simulations predict a twisted conformation between the two quinoxaline units (dihedral angle ~35°), optimizing solvation in polar aprotic solvents .

Synthetic Pathways and Stability

Reported Synthesis

While full synthetic details remain proprietary, retrosynthetic analysis suggests a Suzuki-Miyaura coupling between 5-bromo-8-pyrrolidin-1-ylquinoxaline and a boronic ester derivative of pyrrolidine-substituted quinoxaline. Key steps likely include:

  • Nitration and reduction to form diamine precursors.

  • Cyclocondensation with glyoxal to generate quinoxaline cores.

  • Buchwald-Hartwig amination for pyrrolidine incorporation .

Physicochemical Stability

  • Thermal Stability: Differential scanning calorimetry (DSC) indicates decomposition above 240°C.

  • Photostability: Susceptible to UV-induced degradation (λmax = 320 nm), necessitating storage in amber glass .

Pharmacological Applications in Neurodegenerative Disorders

Mechanism of Action

In a landmark patent (US20080044390A1), this compound demonstrated synergistic neuroprotection in Huntington’s disease models when combined with kinase inhibitors . The proposed mechanism involves dual modulation:

  • Polyglutamine Aggregation Inhibition: Disruption of mutant huntingtin (mHtt) fibrillization via π-π interactions.

  • Kinase Pathway Modulation: Enhancement of PKR inhibitor activity, reducing apoptotic signaling (Table 2) .

Table 2: Synergistic Combinations in PC12 Cell Models

Combination AgentSynergy ScoreCell Viability Increase
PKR inhibitor1.30278%
Alsterpaullone0.66267%
Diminazene aceturate0.40271%

Data normalized to untreated controls; synergy scores calculated via Bliss Independence Model .

Dose-Response Characteristics

  • EC₅₀: 3.9 µM in ATP-based viability assays .

  • Therapeutic Window: >10-fold selectivity over HEK293T cells (CC₅₀ = 41 µM) .

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing pyrrolidine with piperidine reduces血脑屏障 permeability (LogBB = -0.8 vs. -0.2 for parent compound), highlighting the critical role of the 5-membered ring in CNS penetration .

Patent Landscape

The compound appears in 7 patent families since 2013, primarily claiming:

  • Combination therapies for polyglutamine disorders (WO2015160982A1)

  • Radioprotective formulations (EP2946774B1)

Future Research Directions

ADMET Optimization

While the molecule exhibits favorable LogP (3.3), its high topological polar surface area (58 Ų) limits oral bioavailability (predicted F = 22%). Prodrug strategies targeting the pyrrolidine nitrogens could enhance absorption.

Target Deconvolution

Chemical proteomics studies are needed to identify off-target interactions, particularly with:

  • Dopamine D3 receptors (30% sequence homology to quinoxaline-binding domains)

  • Sigma-1 chaperones

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator